Guanidine;sulfate

CAS No.:

Cat. No.: VC18618728

Molecular Formula: CH5N3O4S-2

Molecular Weight: 155.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | CH5N3O4S-2 |

|---|---|

| Molecular Weight | 155.14 g/mol |

| IUPAC Name | guanidine;sulfate |

| Standard InChI | InChI=1S/CH5N3.H2O4S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H2,1,2,3,4)/p-2 |

| Standard InChI Key | ZZTURJAZCMUWEP-UHFFFAOYSA-L |

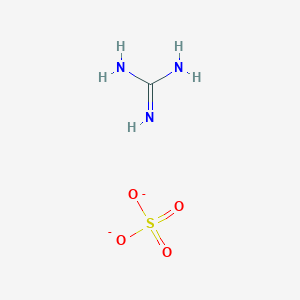

| Canonical SMILES | C(=N)(N)N.[O-]S(=O)(=O)[O-] |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Composition

Guanidine sulfate is often erroneously referred to as "guanidine sulfate" in colloquial contexts, but its correct IUPAC name is guanidinium sulfate, reflecting its ionic structure . The compound consists of two protonated guanidine molecules () paired with a sulfate anion (). This arrangement is represented by the chemical formula , which simplifies to .

Table 1: Key Molecular Properties of Guanidine Sulfate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 216.22 g/mol | |

| SMILES Notation | NC(N)=N.NC(N)=N.OS(O)(=O)=O | |

| InChI Key | UYAKTBUPMOOXNW-UHFFFAOYSA-N |

Physical and Chemical Characteristics

Guanidine sulfate manifests as a white to off-white crystalline solid under standard conditions . It is odorless and exhibits a high decomposition temperature of 290–293°C, beyond which it undergoes thermal breakdown rather than melting . The compound is highly soluble in water but demonstrates negligible solubility in nonpolar solvents such as ethanol, acetone, and diethyl ether .

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White crystalline solid | |

| Melting Point | 290–293°C (decomposes) | |

| Solubility (Water) | Highly soluble | |

| Solubility (Ethanol) | Insoluble | |

| Storage Recommendations | Cool, dark place (<15°C) |

Synthesis and Industrial Production

Synthetic Pathways

Guanidine sulfate is typically synthesized through the neutralization of guanidine (a strong organic base) with sulfuric acid. The reaction proceeds as follows:

This exothermic reaction yields guanidinium sulfate as a precipitate, which is subsequently purified via recrystallization . Industrial-scale production often optimizes this process for cost efficiency, emphasizing pH control and temperature moderation to prevent side reactions.

Industrial Availability

Tokyo Chemical Industry (TCI) offers guanidine sulfate in purities exceeding 99.0%, with packaging options ranging from 25 g to 500 g . The product is stored at room temperature but is recommended to be kept in a cool, dark environment to prolong stability .

Applications in Science and Industry

Biochemical Research

Guanidine sulfate is widely employed as a protein denaturant in biochemistry. Its chaotropic properties disrupt hydrogen bonding and hydrophobic interactions, facilitating the study of protein unfolding and refolding dynamics . For example, research on firefly luciferase utilized guanidine derivatives to probe conformational changes during equilibrium unfolding .

Pharmaceutical Applications

Although guanidine hydrochloride is more commonly used in therapeutics, guanidine sulfate has shown potential in neuromuscular research. It inhibits voltage-gated potassium channels, enhancing acetylcholine release at synaptic junctions, a mechanism explored for treating Eaton-Lambert myasthenic syndrome .

Industrial Uses

The compound serves as a precursor in synthesizing guanidine-based polymers and surfactants. Its high nitrogen content also makes it a candidate for flame-retardant materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume